molecular formula C17H32NNaO3 B12278560 sodium (2S)-3-methyl-2-(1-oxododecylamino)butanoate

sodium (2S)-3-methyl-2-(1-oxododecylamino)butanoate

Cat. No.: B12278560
M. Wt: 321.4 g/mol
InChI Key: UEWBTMYWRIIMEJ-UHFFFAOYSA-M
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Description

Sodium (2S)-3-methyl-2-(1-oxododecylamino)butanoate is a chemical compound with the molecular formula C17H29NNaO5. It is also known as sodium hydrogen N-(1-oxododecyl)-L-glutamate. This compound is a sodium salt derivative of L-glutamic acid, where the amino group is substituted with a dodecanoyl group. It is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium (2S)-3-methyl-2-(1-oxododecylamino)butanoate typically involves the acylation of L-glutamic acid with dodecanoyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction. The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale acylation reactions using automated reactors. The process includes continuous monitoring of temperature, pH, and reaction time to ensure high yield and purity. The final product is obtained through filtration, washing, and drying processes.

Chemical Reactions Analysis

Types of Reactions

Sodium (2S)-3-methyl-2-(1-oxododecylamino)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the dodecanoyl group to a corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dodecanoyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of dodecanoic acid and other carboxylic acids.

    Reduction: Formation of dodecanol and other alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium (2S)-3-methyl-2-(1-oxododecylamino)butanoate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

    Biology: Employed in cell culture media and as a stabilizing agent for proteins and enzymes.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of cosmetics, detergents, and personal care products for its surfactant properties.

Mechanism of Action

The mechanism of action of sodium (2S)-3-methyl-2-(1-oxododecylamino)butanoate involves its interaction with lipid membranes due to its amphiphilic structure. The dodecanoyl group interacts with the hydrophobic regions of lipid bilayers, while the sodium salt interacts with the hydrophilic regions. This interaction can disrupt membrane integrity, leading to increased permeability and potential cell lysis. The compound can also form micelles, which can encapsulate hydrophobic molecules, making it useful in drug delivery applications.

Comparison with Similar Compounds

Similar Compounds

    Sodium lauroyl sarcosinate: Another surfactant with similar properties but derived from sarcosine.

    Sodium cocoyl glutamate: Similar structure but derived from coconut fatty acids.

    Sodium lauroyl glutamate: Similar to sodium cocoyl glutamate but with a lauroyl group instead of a cocoyl group.

Uniqueness

Sodium (2S)-3-methyl-2-(1-oxododecylamino)butanoate is unique due to its specific dodecanoyl substitution on the L-glutamic acid backbone, which imparts distinct surfactant properties. Its ability to form stable micelles and interact with lipid membranes makes it particularly valuable in applications requiring emulsification and stabilization.

Properties

IUPAC Name

sodium;2-(dodecanoylamino)-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO3.Na/c1-4-5-6-7-8-9-10-11-12-13-15(19)18-16(14(2)3)17(20)21;/h14,16H,4-13H2,1-3H3,(H,18,19)(H,20,21);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWBTMYWRIIMEJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NC(C(C)C)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32NNaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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